Cas no 1512177-90-0 (2-(1H-indol-6-yl)-3-methylbutanoic acid)

2-(1H-Indol-6-yl)-3-methylbutanoic acid is a chiral indole derivative with potential applications in pharmaceutical and biochemical research. Its structure combines an indole moiety with a branched aliphatic chain, offering versatility as an intermediate in synthetic chemistry. The compound's stereocenter at the 3-methylbutanoic acid group enables its use in enantioselective synthesis, while the indole core provides a scaffold for further functionalization. This molecule may serve as a precursor for bioactive compounds, given the prevalence of indole derivatives in medicinal chemistry. Its physicochemical properties, including moderate polarity and potential hydrogen-bonding capacity, make it suitable for solubility and reactivity studies in drug discovery.
2-(1H-indol-6-yl)-3-methylbutanoic acid structure
1512177-90-0 structure
Product name:2-(1H-indol-6-yl)-3-methylbutanoic acid
CAS No:1512177-90-0
MF:C13H15NO2
Molecular Weight:217.263703584671
CID:6350094
PubChem ID:82614343

2-(1H-indol-6-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(1H-indol-6-yl)-3-methylbutanoic acid
    • 1512177-90-0
    • EN300-1808066
    • インチ: 1S/C13H15NO2/c1-8(2)12(13(15)16)10-4-3-9-5-6-14-11(9)7-10/h3-8,12,14H,1-2H3,(H,15,16)
    • InChIKey: POQIJQBLKXNKIC-UHFFFAOYSA-N
    • SMILES: OC(C(C1=CC=C2C=CNC2=C1)C(C)C)=O

計算された属性

  • 精确分子量: 217.110278721g/mol
  • 同位素质量: 217.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 265
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • XLogP3: 3.8

2-(1H-indol-6-yl)-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1808066-1.0g
2-(1H-indol-6-yl)-3-methylbutanoic acid
1512177-90-0
1g
$1070.0 2023-06-02
Enamine
EN300-1808066-5.0g
2-(1H-indol-6-yl)-3-methylbutanoic acid
1512177-90-0
5g
$3105.0 2023-06-02
Enamine
EN300-1808066-10g
2-(1H-indol-6-yl)-3-methylbutanoic acid
1512177-90-0
10g
$4606.0 2023-09-19
Enamine
EN300-1808066-0.1g
2-(1H-indol-6-yl)-3-methylbutanoic acid
1512177-90-0
0.1g
$943.0 2023-09-19
Enamine
EN300-1808066-0.25g
2-(1H-indol-6-yl)-3-methylbutanoic acid
1512177-90-0
0.25g
$985.0 2023-09-19
Enamine
EN300-1808066-0.5g
2-(1H-indol-6-yl)-3-methylbutanoic acid
1512177-90-0
0.5g
$1027.0 2023-09-19
Enamine
EN300-1808066-5g
2-(1H-indol-6-yl)-3-methylbutanoic acid
1512177-90-0
5g
$3105.0 2023-09-19
Enamine
EN300-1808066-10.0g
2-(1H-indol-6-yl)-3-methylbutanoic acid
1512177-90-0
10g
$4606.0 2023-06-02
Enamine
EN300-1808066-0.05g
2-(1H-indol-6-yl)-3-methylbutanoic acid
1512177-90-0
0.05g
$900.0 2023-09-19
Enamine
EN300-1808066-2.5g
2-(1H-indol-6-yl)-3-methylbutanoic acid
1512177-90-0
2.5g
$2100.0 2023-09-19

2-(1H-indol-6-yl)-3-methylbutanoic acid 関連文献

2-(1H-indol-6-yl)-3-methylbutanoic acidに関する追加情報

Introduction to 2-(1H-indol-6-yl)-3-methylbutanoic acid (CAS No. 1512177-90-0) and Its Emerging Applications in Chemical and Pharmaceutical Research

2-(1H-indol-6-yl)-3-methylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1512177-90-0, is a structurally intriguing compound that has garnered significant attention in the fields of medicinal chemistry and synthetic biology. This molecule, featuring a combination of an indole moiety and a branched alkanoic acid backbone, exhibits unique pharmacological properties that make it a valuable scaffold for drug discovery and material science applications.

The indole ring, a prominent structural feature of 2-(1H-indol-6-yl)-3-methylbutanoic acid, is well-documented for its biological significance. Indole derivatives are widely recognized for their role in various biological processes, including neurotransmission, immune modulation, and antimicrobial activity. The presence of the indole group in this compound suggests potential interactions with biological targets such as receptors and enzymes, making it a promising candidate for further exploration in therapeutic development.

The carboxylic acid functionality at the third carbon of the butanoic acid chain in 2-(1H-indol-6-yl)-3-methylbutanoic acid provides additional versatility for chemical modifications. This moiety can participate in various synthetic transformations, such as esterification, amidation, or coupling reactions, enabling the generation of a diverse array of derivatives with tailored properties. Such chemical adaptability is particularly valuable in medicinal chemistry, where structural modifications are often employed to optimize pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(1H-indol-6-yl)-3-methylbutanoic acid and biological targets. These studies have highlighted the compound's potential as an inhibitor of certain enzymes implicated in inflammatory diseases and cancer. For instance, preliminary computational analyses suggest that the indole moiety may interact with aromatic pockets of target proteins, while the branched alkanoic acid chain could modulate binding affinity through hydrophobic interactions.

In vitro studies have begun to unravel the mechanistic aspects of 2-(1H-indol-6-yl)-3-methylbutanoic acid's biological activity. Researchers have observed dose-dependent effects on key signaling pathways associated with cell proliferation and apoptosis. These findings align with the growing interest in indole derivatives as modulators of microenvironmental factors relevant to chronic diseases. The compound's ability to influence these pathways without significant off-target effects makes it an attractive lead for further preclinical investigation.

The synthesis of 2-(1H-indol-6-yl)-3-methylbutanoic acid represents another area of active research. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving availability for research purposes. Advances in catalytic asymmetric synthesis have been particularly instrumental in constructing the stereocenters present in the molecule with high enantioselectivity. Such improvements are crucial for developing enantiopure compounds, which often exhibit enhanced therapeutic efficacy and reduced toxicity.

The potential applications of 2-(1H-indol-6-yl)-3-methylbutanoic acid extend beyond pharmaceuticals into materials science. Its unique structural features make it a candidate for designing novel polymers or functional materials with specialized properties. For example, incorporating this compound into polymer backbones could yield materials with improved biodegradability or enhanced biocompatibility, opening doors for applications in tissue engineering and drug delivery systems.

As research continues to uncover new biological functions of indole derivatives, compounds like 2-(1H-indol-6-yl)-3-methylbutanoic acid (CAS No. 1512177-90-0) are poised to play a pivotal role in addressing unmet medical needs. The integration of interdisciplinary approaches—combining synthetic chemistry, computational biology, and translational medicine—will be essential to realizing their full potential. Collaborative efforts between academic institutions and industry partners will further accelerate the development pipeline for this promising class of molecules.

The future directions for studying 2-(1H-indol-6-yl)-3-methylbutanoic acid include exploring its role in complex disease models and evaluating its safety profile through rigorous toxicological studies. Additionally, investigating its interactions with other bioactive molecules may reveal synergistic effects that could enhance therapeutic outcomes. As our understanding of molecular interactions evolves, so too will the applications of this versatile compound across multiple scientific disciplines.

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